N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a propane-1-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of a suitable precursor, such as a 4-aminobutyrate derivative, under reflux conditions in the presence of a base like potassium phosphate and a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and are used in similar applications.
Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known for their antibacterial properties.
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is unique due to its combination of a pyrrolidinone ring and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-10-19(17,18)14-11-5-7-12(8-6-11)15-9-3-4-13(15)16/h5-8,14H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYIZGVFUIHCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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